Thieno[2,3-d]pyrimidin-4(3H)-one represents a class of heterocyclic compounds characterized by a fused thiophene and pyrimidine ring system with a carbonyl group at the 4-position. These compounds are widely studied in medicinal chemistry due to their diverse biological activities. Thieno[2,3-d]pyrimidin-4(3H)-ones are considered bioisosteres of quinazolines, a significant class of drugs with a broad range of bioactivities, including antitumor properties [].
Thieno[2,3-d]pyrimidin-4(3H)-one belongs to a class of compounds known as pyrimidines, which are characterized by a six-membered ring containing nitrogen atoms. Specifically, this compound features a fused thieno ring system, which contributes to its unique chemical properties and biological activities. It is classified as a heterocyclic aromatic compound due to the presence of sulfur and nitrogen in its structure. The compound's potential as an anticancer agent has been highlighted in various studies, underscoring its relevance in pharmaceutical research .
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one can be accomplished through several methods. One notable approach involves a one-pot reaction starting from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones. This method typically includes:
Another method involves the Gewald reaction using diethyl oxalate and sulfur in the presence of triethylamine at room temperature to form intermediates that can be further processed into thieno[2,3-d]pyrimidin-4(3H)-one derivatives .
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one is characterized by a fused bicyclic system comprising a pyrimidine ring and a thiophene ring. Key structural features include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds .
Thieno[2,3-d]pyrimidin-4(3H)-one can participate in various chemical reactions due to its reactive functional groups. Notable reactions include:
The mechanism of action for thieno[2,3-d]pyrimidin-4(3H)-one derivatives primarily involves their interaction with biological targets such as enzymes or receptors implicated in cancer cell proliferation. For instance:
Thieno[2,3-d]pyrimidin-4(3H)-one exhibits several important physical and chemical properties:
Thieno[2,3-d]pyrimidin-4(3H)-one has several scientific applications:
The core structure of thieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 14080-50-3; PubChem CID: 2808547) comprises a thiophene ring fused at its 2,3-positions to the 4,5-positions of a pyrimidin-4(3H)-one moiety. The systematic name 3H,4H-thieno[2,3-d]pyrimidin-4-one explicitly denotes the fusion pattern and the lactam functionality. Key structural characteristics include:
Table 1: Fundamental Molecular Descriptors of Thieno[2,3-d]pyrimidin-4(3H)-one
Property | Value |
---|---|
Molecular Formula | C₆H₄N₂OS |
Molecular Weight | 152.17 g/mol |
SMILES Notation | O=C₁C(C=CS₂)=C₂N=CN₁ |
IUPAC Name | 3H,4H-Thieno[2,3-d]pyrimidin-4-one |
Hydrogen Bond Acceptors | 2 (Carbonyl O, Pyrimidine N1) |
Hydrogen Bond Donors | 1 (Lactam NH) |
Topological Polar Surface Area | 73.99 Ų |
The C2 position is the most reactive site for electrophilic substitution due to its proximity to the electron-donating thienyl sulfur. Conversely, N3 serves as a primary site for alkylation or arylation, modulating solubility and biological targeting. The scaffold’s planarity and moderate lipophilicity (calculated Log P = 1.2) align with drug-like properties, as evidenced by adherence to Lipinski’s rule of five (molecular weight < 500, H-bond donors/acceptors < 5, Log P < 5) [6].
The chemistry of thienopyrimidinones evolved in parallel with broader advances in fused heterocyclic systems during the mid-20th century. Key milestones include:
The scaffold’s initial applications centered on dyes and materials science. However, the discovery of its structural analogy to purine bases redirected focus toward medicinal chemistry. Seminal work by Elion and Hitchings on purine antimetabolites indirectly highlighted thieno[2,3-d]pyrimidin-4(3H)-one’s potential as a bioisostere, catalyzing systematic exploration of its pharmacology [2].
Thieno[2,3-d]pyrimidin-4(3H)-one functions as a strategic bioisostere of adenine, mimicking its hydrogen-bonding topology and electronic distribution while offering enhanced metabolic stability and tunable lipophilicity. This bioisosterism underpins its versatility across therapeutic targets:
Table 2: Key Derivatives and Their Primary Biological Activities
Derivative Structure | Biological Target | Potency (IC₅₀/EC₅₀) | Therapeutic Area |
---|---|---|---|
6-(4-Pyridyl)-3-substituted | ROCK-I/II | 0.004-0.001 μM | Anticancer, Glaucoma |
N3-Benzimidazole hybrids (e.g., 21) | EGFR/HER2 | 0.029 μM (MDA-MB-231) | Breast Cancer |
2-(Cyclohexylamino)-N3-aryl | Microbial TrmD methyltransferase | 1.9 μg/mL (MRSA) | Antimicrobial |
2-(Ethoxyethylthio)-4-morpholino | Fungal CYP51 | 0.496 mg/mL | Antifungal |
Table 3: Structure-Activity Relationship Insights for Key Modifications
Modification Site | Structural Change | Biological Impact | Mechanistic Rationale |
---|---|---|---|
C2 | Aminoalkyl substitution | ↑ Solubility & target engagement (e.g., ROCK) | H-bond donation to kinase backbone |
Thioether linkage | ↑ Antifungal activity | Enhanced membrane permeability | |
N3 | 3-Chlorophenyl | ↑ Cytotoxicity (EGFR/HER2) | Electronic complementarity to ATP pocket |
Benzimidazole fusion | ↑ Apoptosis induction | DNA intercalation & topoisomerase inhibition | |
C6 | Pyrrolopyridinyl | ↑ ROCK-II inhibition (1000-fold vs. unsubstituted) | Extended hinge region interactions |
The scaffold’s synthetic malleability enables tailored pharmacokinetic optimization. For instance, N3-ethoxyethylation boosts aqueous solubility (Log S = -1.9), while C6 heteroaryl extensions maintain high gastrointestinal absorption (BOILED-Egg model: 97% probability) without blood-brain barrier penetration, minimizing CNS off-target effects [5] [6]. This balance of target specificity and drug-like properties solidifies thieno[2,3-d]pyrimidin-4(3H)-one’s status as a "privileged scaffold" in rational drug design [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1